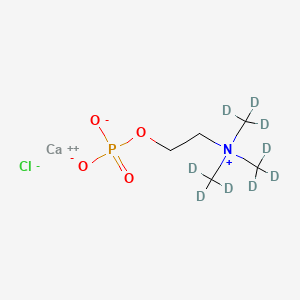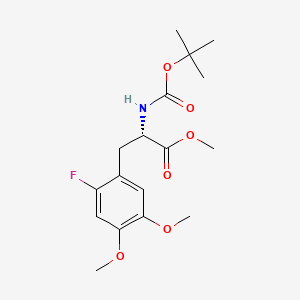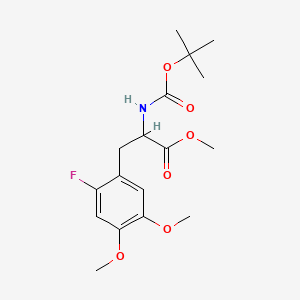
Phenylpropylmethylamine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Phenylpropylmethylamine-d3 Hydrochloride involves several steps. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can subsequently react with acids to form the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for higher efficiency and lower cost .
Analyse Des Réactions Chimiques
Phenylpropylmethylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Applications De Recherche Scientifique
Phenylpropylmethylamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Mécanisme D'action
The mechanism of action of Phenylpropylmethylamine-d3 Hydrochloride involves its interaction with adrenergic receptors, which play a crucial role in neurotransmission. This interaction can influence various physiological processes, including mood regulation, stress response, and pain perception . The compound’s deuterium labeling allows for detailed studies of these interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Phenylpropylmethylamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Phenylpropylmethylamine Hydrochloride: The non-deuterated version, commonly used in similar research contexts.
N,β-Dimethylbenzeneethanamine-d3 Hydrochloride: Another deuterium-labeled analogue with similar properties.
1-(Methyl-d3)amino-2-methyl-2-phenylethane Hydrochloride: A structurally related compound used in adrenergic receptor studies.
These compounds share similar chemical properties but differ in their specific applications and the extent of deuterium labeling.
Propriétés
Numéro CAS |
1246820-88-1 |
|---|---|
Formule moléculaire |
C10H16ClN |
Poids moléculaire |
188.713 |
Nom IUPAC |
2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |
Clé InChI |
OQHDRLTXPGYYJN-MUTAZJQDSA-N |
SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
Synonymes |
N,β-Dimethylbenzeneethanamine-d3 Hydrochloride; N,β-Dimethylphenethylamine-d3 Hydrochloride; 1-(Methyl-d3)amino-2-methyl-2-phenylethane Hydrochloride; 1-(Methyl-d3)amino-2-phenylpropane Hydrochloride; Phenpromethamine-d3 Hydrochloride; Vonedrine-d3 H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)





